molecular formula C22H13Cl3N2O3 B2824221 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 320419-58-7

3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2824221
CAS No.: 320419-58-7
M. Wt: 459.71
InChI Key: CFLILTJPTVKSEU-QOMWVZHYSA-N
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Description

3-{[(4-Chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic indol-2-one derivative characterized by a 2,4-dichlorobenzyl group at the 1-position and a 4-chlorobenzoyloxyimino substituent at the 3-position. Its molecular formula is C22H13Cl3N2O3 (molecular weight: 459.7 g/mol) . The compound’s structure combines a rigid indole core with halogenated aromatic substituents, which are known to enhance lipophilicity and biological activity in medicinal chemistry .

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O3/c23-15-8-5-13(6-9-15)22(29)30-26-20-17-3-1-2-4-19(17)27(21(20)28)12-14-7-10-16(24)11-18(14)25/h1-11H,12H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLILTJPTVKSEU-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of this compound have shown promising results in targeting specific cancer pathways, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in developing new antibiotics in the face of rising antibiotic resistance .

Analgesic Potential

The analgesic effects of similar compounds derived from indole structures have been documented. The formulation of these compounds into tablet forms has been explored to enhance their bioavailability and therapeutic efficacy. Studies suggest that modifications to the chemical structure can lead to improved analgesic properties with reduced side effects .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • A study demonstrated its efficacy in reducing tumor size in animal models when administered at specific dosages .
  • Another research highlighted its ability to enhance the efficacy of existing antibiotics when used in combination therapies against resistant strains .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Its application in creating drug delivery systems and nanomaterials is being explored due to its potential for functionalization and modification .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indol-2-one Derivatives

Compound Name Substituents at 1-Position Substituents at 3-Position Molecular Weight (g/mol) Key References
Target Compound: 3-{[(4-Chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-indol-2-one 2,4-Dichlorobenzyl (4-Chlorobenzoyl)oxyimino 459.7
1-(3,4-Dichlorobenzyl)-3-{[(2,4-dichlorobenzoyl)oxy]imino}-indol-2-one 3,4-Dichlorobenzyl 2,4-Dichlorobenzoyloxyimino 494.15
1-(4-Chlorobenzyl)-3-[(4-chlorophenyl)imino]-indol-2-one 4-Chlorobenzyl 4-Chlorophenylimino 389.2
5-Chloro-1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-indol-2-one 4-Chlorobenzyl 3-Methylbutanoyloxyimino 423.7
3-{[(4-Chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-indol-2-one 2,6-Dichlorobenzyl 4-Chlorobutanoyloxyimino 434.2

Key Observations :

Halogenation Patterns: The target compound’s 2,4-dichlorobenzyl group differs from the 3,4-dichlorobenzyl in , which increases steric bulk and may alter receptor binding.

Physicochemical Properties: Higher halogen content (e.g., 3,4-dichlorobenzyl in ) correlates with increased molecular weight (>490 g/mol) and lipophilicity (predicted logP >6.9 ), which may enhance membrane permeability but reduce aqueous solubility. The 4-chlorobutanoyloxyimino group in introduces a flexible aliphatic chain, possibly improving metabolic stability compared to rigid benzoyl derivatives.

Key Insights :

  • The target compound’s 4-chlorobenzoyloxyimino group shares structural similarity with bioactive acyloxyimino derivatives in , which exhibit antitrypanosomal activity.
  • Analogues with thiazolylidene moieties (e.g., ) demonstrate enhanced antifungal activity, suggesting that electron-withdrawing substituents at the 3-position improve target engagement .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for condensation, 100–120°C for cyclization) minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate imine formation or cyclization steps .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization improves purity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1750 cm⁻¹, C=N at ~1615 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.4 ppm) and NH signals (δ ~11 ppm) .
    • ¹³C NMR : Detect carbonyl carbons (δ ~180–196 ppm) and aromatic carbons (δ 112–156 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl substituents .

Basic: How is the compound’s biological activity screened in preliminary assays?

Methodological Answer:
Initial screening typically includes:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., fluorine vs. chlorine) alter target affinity .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) and use positive controls (e.g., known inhibitors) .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .
  • Meta-analysis : Cross-reference results with structural databases (e.g., PDB) to identify binding motifs .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic imine groups) .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl, NO₂) with bioactivity using regression models .

Advanced: How can structural modifications enhance target selectivity?

Methodological Answer:

  • Heterocycle substitution : Replace the benzoyloxy group with thiazolo-triazole moieties to improve hydrophobic interactions .
  • Fluorine introduction : Fluorine at the benzyl position enhances metabolic stability and membrane permeability .
  • Steric tuning : Bulkier substituents (e.g., propoxy groups) reduce off-target binding by limiting access to non-specific sites .

Advanced: What challenges arise in identifying biological targets for this compound?

Methodological Answer:

  • Proteome-wide screening : Use affinity chromatography or thermal shift assays to capture potential targets .
  • Off-target effects : Employ CRISPR-Cas9 knockouts to validate target specificity .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates for candidate proteins .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Differential scanning calorimetry (DSC) determines decomposition temperatures .
  • Light sensitivity : Conduct photostability studies under UV/visible light to assess isomerization risks .

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